molecular formula C10H8Cl2O3 B1323761 Ethyl 2,5-dichlorobenzoylformate CAS No. 951888-22-5

Ethyl 2,5-dichlorobenzoylformate

Cat. No. B1323761
M. Wt: 247.07 g/mol
InChI Key: OUWSHRVGVNBTAE-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichlorobenzoylformate is a chemical compound with the molecular formula C10H8Cl2O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of Ethyl 2,5-dichlorobenzoylformate can be represented by the SMILES string CCOC(=O)C(=O)c1cc(Cl)ccc1Cl . This indicates that the molecule consists of an ester group (OC(=O)) attached to a dichlorobenzene ring.


Physical And Chemical Properties Analysis

Ethyl 2,5-dichlorobenzoylformate is a solid substance . It has a molecular weight of 247.07 g/mol .

Scientific Research Applications

1. Biomimetic Oxygen Activation and Electron Transfer

  • Research indicates that compounds like 2,5-diformylfuran (DFF), derived from similar chemicals, can be used in biomimetic systems for oxidation processes. These processes are significant in the synthesis of useful compounds, highlighting the potential of Ethyl 2,5-dichlorobenzoylformate in similar applications (Xu et al., 2020).

2. Formation of Thiophene S,N-ylides

  • Studies have shown the utility of related chemicals in forming thiophene S,N-ylides, indicating possible applications of Ethyl 2,5-dichlorobenzoylformate in similar chemical reactions (Meth–Cohn & Vuuren, 1984).

3. Synthesis of Novel Compounds

4. Biotransformation and Aerobic Degradation

  • Research involving the aerobic degradation of compounds like DDT suggests a potential role for Ethyl 2,5-dichlorobenzoylformate in similar biotransformation processes (Nadeau et al., 1994).

5. Catalysis in Organic Chemistry

  • Studies demonstrate the use of related compounds in catalysis, particularly in organic synthesis, suggesting applications for Ethyl 2,5-dichlorobenzoylformate in catalytic processes (Zhu, Lan, & Kwon, 2003).

6. Enzymatic Synthesis of Biobased Polyesters

  • Research involving the enzymatic polymerization of related compounds indicates the potential of Ethyl 2,5-dichlorobenzoylformate in the synthesis of biobased polyesters (Jiang et al., 2014).

7. Synthesis of Value-Added Chemicals

  • Studies on the conversion of polyols to value-added chemicals, such as HMF and its derivatives, suggest possible applications for Ethyl 2,5-dichlorobenzoylformate in similar transformations (Ma et al., 2013).

Safety And Hazards

While specific safety and hazard information for Ethyl 2,5-dichlorobenzoylformate is not available, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 2-(2,5-dichlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWSHRVGVNBTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282853
Record name Ethyl 2,5-dichloro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dichlorobenzoylformate

CAS RN

951888-22-5
Record name Ethyl 2,5-dichloro-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,5-dichloro-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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